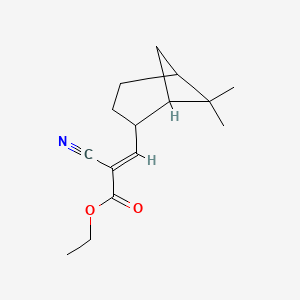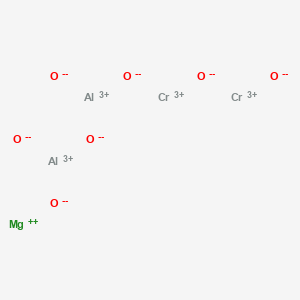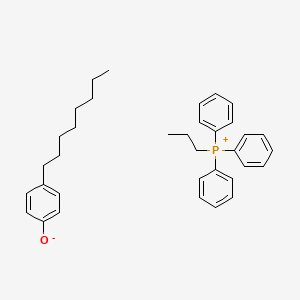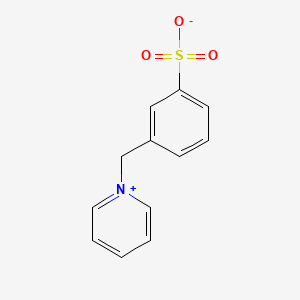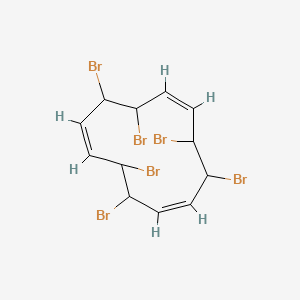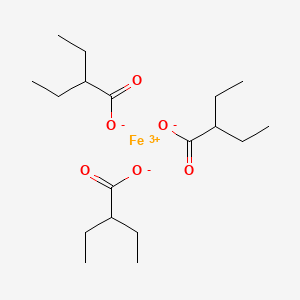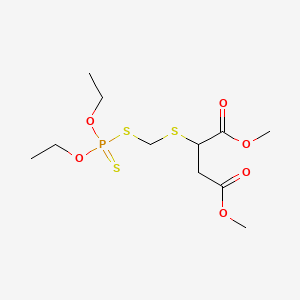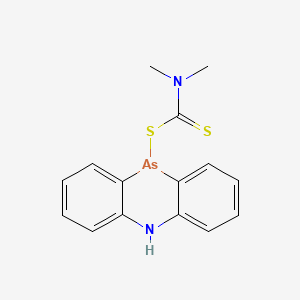
L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is a novel compound that incorporates the amino acid L-Leucine and a phenothiazine derivative. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties
Méthodes De Préparation
The synthesis of L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves multiple steps. The initial step typically includes the preparation of the phenothiazine derivative, followed by its reaction with L-Leucine. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenothiazine derivatives with altered biological activities.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an anticancer and antioxidant agent . In medicine, it is explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases. In industry, it may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is unique due to its incorporation of both L-Leucine and a phenothiazine derivative. Similar compounds include other phenothiazine derivatives such as N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide and L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide
Propriétés
Numéro CAS |
84409-80-3 |
|---|---|
Formule moléculaire |
C20H24N4O2S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methyl-N'-(2-oxo-2-phenothiazin-10-ylethyl)pentanehydrazide |
InChI |
InChI=1S/C20H24N4O2S/c1-13(2)11-14(21)20(26)23-22-12-19(25)24-15-7-3-5-9-17(15)27-18-10-6-4-8-16(18)24/h3-10,13-14,22H,11-12,21H2,1-2H3,(H,23,26)/t14-/m0/s1 |
Clé InChI |
YXPUXZTVLIYMTN-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N |
SMILES canonique |
CC(C)CC(C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


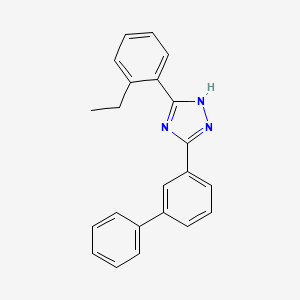
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
